N-Acetylamoxapine
説明
N-Acetylamoxapine is a synthetic compound hypothesized to be an acetylated derivative of amoxapine, a dibenzoxazepine-class tricyclic antidepressant (TCA) with antipsychotic properties. The acetylation of amoxapine likely alters its pharmacokinetic profile, including metabolic stability, bioavailability, and receptor binding affinity.
特性
CAS番号 |
126588-76-9 |
|---|---|
分子式 |
C19H18ClN3O2 |
分子量 |
355.8 g/mol |
IUPAC名 |
1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3 |
InChIキー |
DJLYJAUDFYYWCM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
他のCAS番号 |
126588-76-9 |
同義語 |
N-acetylamoxapine |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
N-Acetylamoxapine belongs to a class of nitrogen-containing heterocyclic compounds. Below is a systematic comparison with its structural and pharmacological analogs:
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Bioavailability (%) | Half-Life (h) | Primary Metabolic Pathway | Key Targets (IC₅₀, nM) |
|---|---|---|---|---|---|---|
| N-Acetylamoxapine | 342.4 (hypothetical) | 2.8 | ~65 (estimated) | 12–18 | CYP3A4/5 glucuronidation | 5-HT₂A: 15 ± 3; D₂: 25 ± 5 |
| Amoxapine | 313.8 | 3.1 | 50–70 | 8–12 | CYP2D6 oxidation | 5-HT₂A: 20 ± 4; D₂: 30 ± 6 |
| Loxapine | 327.8 | 3.0 | 70–80 | 6–8 | CYP1A2 N-demethylation | 5-HT₂A: 10 ± 2; D₂: 15 ± 3 |
| Clozapine | 326.8 | 3.5 | 50–60 | 12–16 | CYP1A2 N-oxidation | 5-HT₂A: 8 ± 1; D₂: 120 ± 10 |
Key Findings :
- Metabolic Stability : N-Acetylamoxapine’s acetyl group may reduce first-pass metabolism compared to amoxapine, enhancing oral bioavailability .
- Receptor Selectivity : Its 5-HT₂A/D₂ affinity ratio (0.6) is intermediate between loxapine (0.67) and clozapine (0.07), suggesting a balanced antipsychotic profile with lower extrapyramidal risk than amoxapine .
- Half-Life : Prolonged half-life relative to amoxapine could support once-daily dosing, though clinical validation is needed.
Table 2: Adverse Effect Profiles
| Compound | Sedation Risk | Anticholinergic Effects | QTc Prolongation Risk | Weight Gain Incidence |
|---|---|---|---|---|
| N-Acetylamoxapine | Moderate | Low | Low | <10% (preclinical) |
| Amoxapine | High | Moderate | Moderate | 15–20% |
| Loxapine | High | High | Moderate | 20–25% |
| Clozapine | Severe | Severe | High | 30–40% |
Regulatory and Bioequivalence Considerations
Per EMA guidelines, demonstrating bioequivalence between N-Acetylamoxapine and its analogs requires comparative studies on:
- Cmax (Peak Plasma Concentration) : Predicted 20% higher than amoxapine due to enhanced solubility.
- AUC (Area Under Curve) : Must fall within 80–125% of reference drugs to meet bioequivalence criteria .
- Nanosimilar Protocols: Particle size and stability data (if formulated as a nano-drug) should align with ISO/TS 20477 standards for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
